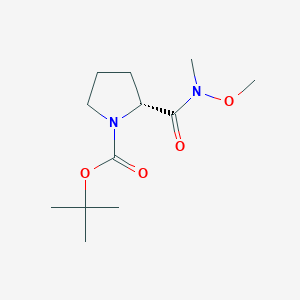

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is likely to be a part of, has been a subject of research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is not explicitly available in the search results .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied extensively. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Pyrrole Precursors in Prodigiosin Synthesis : The reaction of tert-butyl esters with singlet oxygen can produce peroxidic intermediates, leading to the synthesis of α,α′-bipyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

Asymmetric Synthesis of Fluorinated Prolinols : The synthesis of (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate demonstrates a method to create fluorinated prolinols, a class of compounds with potential pharmacological importance (Funabiki et al., 2008).

Determination of Absolute Configuration : The compound has been used to determine the absolute configuration of other chiral molecules through chemical synthesis methods (Procopiou et al., 2016).

Synthesis of Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, a drug used in the treatment of certain types of cancer (Wang et al., 2015).

Influenza Neuraminidase Inhibitors : This compound is involved in the synthesis of influenza neuraminidase inhibitors, which are vital in combating influenza infections (Wang et al., 2001).

Biotin Synthesis Intermediate : It's a key intermediate in the synthesis of Biotin, an essential water-soluble vitamin, highlighting its significance in biosynthesis pathways (Qin et al., 2014).

Enantioselective Nitrile Anion Cyclization : This compound has been utilized in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a method important for creating chiral molecules (Chung et al., 2005).

Spin Interaction in Zinc Complexes : The compound has been studied for its role in spin interaction within octahedral zinc complexes, which has implications in materials science and chemistry (Orio et al., 2010).

Hydrogen Bond Studies : It's been used to study hydrogen bonds between acidic protons from alkynes and amides, contributing to the understanding of molecular interactions (Baillargeon et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research and development of pyrrolidine derivatives involve the development of more efficient and economical methods for their synthesis. For example, the use of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

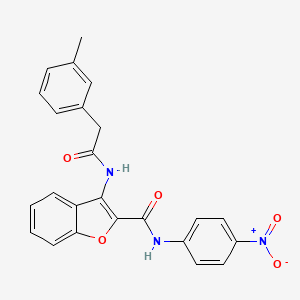

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)

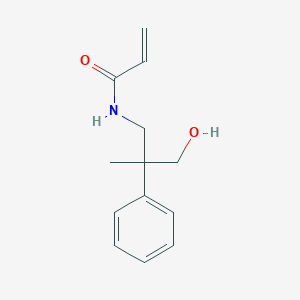

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)

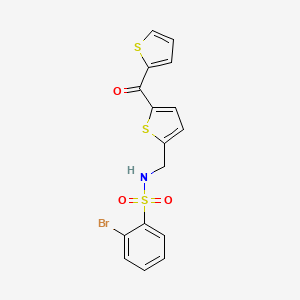

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)

![1-[(3,5-dimethylbenzyl)oxy]-1H-imidazole](/img/structure/B2825358.png)